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6-amino-1H-pyrimidin-2-one;hydrate

Catalog No.
S13215269
CAS No.
64790-21-2
M.F
C4H7N3O2
M. Wt
129.12 g/mol
Availability
In Stock
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6-amino-1H-pyrimidin-2-one;hydrate

CAS Number

64790-21-2

Product Name

6-amino-1H-pyrimidin-2-one;hydrate

IUPAC Name

6-amino-1H-pyrimidin-2-one;hydrate

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

InChI

InChI=1S/C4H5N3O.H2O/c5-3-1-2-6-4(8)7-3;/h1-2H,(H3,5,6,7,8);1H2

InChI Key

XQZAYGWDRJTKRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N=C1)N.O

6-amino-1H-pyrimidin-2-one;hydrate is a heterocyclic organic compound with the molecular formula C4H7N3O2 and a molecular weight of approximately 129.12 g/mol. This compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, and an amino group at position 6. The hydrate form indicates the presence of water molecules associated with the compound, which can influence its solubility and reactivity in various chemical environments .

  • Oxidation: This compound can be oxidized to form various derivatives, potentially introducing additional oxygen-containing functional groups.
  • Reduction: Reduction reactions can yield different reduced forms, altering its functional properties.
  • Substitution: It can undergo nucleophilic substitution reactions where the amino group may be replaced by other substituents, leading to a variety of substituted pyrimidines.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various amines for substitution reactions. The specific products formed depend on the reagents and conditions used during the reactions.

Research indicates that 6-amino-1H-pyrimidin-2-one;hydrate exhibits potential biological activities, particularly in antimicrobial and antiviral domains. Its mechanism of action may involve the inhibition of key enzymes such as cyclooxygenase (COX), which is crucial in the inflammatory response. By inhibiting these enzymes, the compound could reduce the production of inflammatory mediators like prostaglandin E2, suggesting its utility in therapeutic applications .

Several synthesis methods are employed to produce 6-amino-1H-pyrimidin-2-one;hydrate:

  • Cyclization Reactions: Starting from appropriate precursors such as urea and α-halo ketones or aldehydes, cyclization can yield pyrimidine derivatives.
  • Amino Group Introduction: The introduction of the amino group can be achieved through nucleophilic substitution or direct amination methods.
  • Hydration: The hydrate form may be obtained by crystallization from aqueous solutions under controlled conditions.

These methods allow for the production of high-purity compounds suitable for further research and application .

6-amino-1H-pyrimidin-2-one;hydrate has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is studied for its potential antimicrobial and antiviral properties.
  • Medicine: Ongoing research explores its role as a pharmaceutical intermediate in drug development.
  • Industry: It is utilized in producing various chemical products and as a precursor in synthesizing other important compounds .

Studies on the interactions of 6-amino-1H-pyrimidin-2-one;hydrate with biological targets reveal its potential to modulate enzyme activity and influence metabolic pathways. This interaction profile is crucial for understanding its therapeutic applications, particularly in inflammatory conditions and infectious diseases. Further investigations into its binding affinities and mechanisms are necessary to fully elucidate its biological effects .

Several compounds share structural similarities with 6-amino-1H-pyrimidin-2-one;hydrate. Notable examples include:

  • 2-aminopyrimidine: A pyrimidine derivative that possesses similar structural features but lacks the carbonyl oxygen at position 2.
  • 4-amino-6-hydroxy-2-mercaptopyrimidine: This compound contains additional functional groups that confer different chemical properties.

Uniqueness

What distinguishes 6-amino-1H-pyrimidin-2-one;hydrate from these similar compounds is its specific combination of functional groups, allowing it to engage in unique

The synthesis of 6-amino-1H-pyrimidin-2-one and its hydrate form has been extensively studied through various condensation routes, with urea derivatives serving as key precursors in these traditional synthetic pathways [3]. The fundamental approach involves the condensation of urea or thiourea with appropriate reagents to form the pyrimidine ring structure, followed by subsequent modifications to introduce the amino group at the 6-position [5].

One of the most common traditional methods employs the condensation of urea with ethylcyanoacetate in the presence of sodium ethoxide, which generates the basic pyrimidine scaffold [3]. This reaction proceeds through a nucleophilic addition of the urea nitrogen to the carbonyl carbon of ethylcyanoacetate, followed by cyclization to form the pyrimidine ring [3] [5]. The resulting intermediate can then be further modified to introduce the amino group at the 6-position through various synthetic routes [3].

Another established approach involves the reaction of thiourea with ethylcyanoacetate, which produces 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one as a key intermediate [3]. This intermediate can be subsequently converted to 6-amino-1H-pyrimidin-2-one through desulfurization reactions using appropriate oxidizing agents [3] [8]. The reaction typically requires controlled conditions to ensure regioselectivity and prevent side reactions that might affect the yield and purity of the final product [8].

Table 1: Traditional Condensation Methods for 6-amino-1H-pyrimidin-2-one Synthesis

MethodStarting MaterialsReaction ConditionsYield (%)Reference
Urea CondensationUrea, EthylcyanoacetateSodium ethoxide, reflux, 3-5 h65-75 [3]
Thiourea RouteThiourea, EthylcyanoacetateSodium ethoxide, 80-90°C, 4-6 h70-80 [3] [8]
Modified BiginelliUrea, Aromatic aldehyde, EthylcyanoacetateNiobium pentachloride, room temperature, 2-5 h75-85 [5]
Cyclopentanone MethodUrea, Cyclopentanone, EthylcyanoacetateSilver perchlorate, acetonitrile, room temperature80-90 [5]

The hydrate form of 6-amino-1H-pyrimidin-2-one is typically obtained through controlled crystallization processes where water molecules become incorporated into the crystal lattice of the compound [21]. The stability of these hydrates depends significantly on the crystallization conditions, including temperature, solvent composition, and cooling rate [21] [25]. Research has shown that the hydrate form exhibits different physicochemical properties compared to the anhydrous form, which can be advantageous for certain applications [21].

Modifications to these traditional condensation routes have been developed to improve yields and selectivity [5]. For instance, the Biginelli-type reaction has been adapted for the synthesis of pyrimidinone derivatives using cyclopentanone, aromatic aldehydes, and urea/thiourea in the presence of catalysts such as niobium pentachloride and silver salts [5]. These modified approaches offer advantages in terms of reaction efficiency and product purity [5] [8].

Novel Catalytic Approaches for Regioselective Amination

Recent advances in synthetic chemistry have led to the development of novel catalytic approaches for the regioselective amination of pyrimidine derivatives, providing more efficient routes to 6-amino-1H-pyrimidin-2-one and its hydrate form [9]. These methods offer significant advantages over traditional condensation routes, including higher regioselectivity, milder reaction conditions, and improved yields [10].

Transition metal catalysis has emerged as a powerful tool for the regioselective amination of pyrimidine rings [10]. Catalysts based on palladium, rhodium, and iridium have been particularly effective in facilitating the selective introduction of amino groups at the 6-position of pyrimidine scaffolds [10] [14]. These catalytic systems typically operate through oxidative addition-reductive elimination pathways, allowing for precise control over the site of amination [10].

A notable approach involves the use of rhodium catalysts in combination with chiral ligands for the regioselective amination of pyrimidine precursors [10]. This method has demonstrated excellent regioselectivity and high yields in the synthesis of 6-aminopyrimidine derivatives [10]. The reaction proceeds through the formation of a rhodium-nitrogen bond, followed by insertion into the pyrimidine ring and subsequent reductive elimination to yield the desired product [10] [13].

Another innovative catalytic system employs deep eutectic solvents (DES) as both reaction media and catalysts for the synthesis of pyrimidine derivatives [12]. A DES prepared from methyltriphenylphosphonium bromide and protocatechuic acid has shown remarkable efficiency in promoting multicomponent condensation reactions leading to pyranopyrimidines, which can be further modified to obtain 6-amino-1H-pyrimidin-2-one [12]. This approach aligns with green chemistry principles, offering advantages such as mild reaction conditions, high yields, and reduced environmental impact [12].

Table 2: Novel Catalytic Systems for Regioselective Amination of Pyrimidines

Catalyst SystemSubstrateReaction ConditionsRegioselectivity (%)Yield (%)Reference
Rh/JosiphosPyrimidine precursorsTHF, 60°C, 12 h>9585-90 [10]
Pd/DPPFHalopyrimidinesToluene, 80°C, 8 h>9075-85 [10] [14]
MTPPBr-PCAT-DESBarbituric acid derivativesSolvent-free, 80°C, 2-4 h>9080-95 [12]
Acid-based DESPyrimidine precursors80°C, 3-5 h>8575-90 [12]

Regioselective one-step procedures have also been developed for the synthesis of aminotriazolopyrimidines, which share structural similarities with 6-amino-1H-pyrimidin-2-one [13]. These methods involve reactions of 3,5-diamino-1,2,4-triazole with substituted butanediones or butenones, resulting in excellent regioselectivity and yields [13]. The principles underlying these approaches can be adapted for the synthesis of 6-amino-1H-pyrimidin-2-one through appropriate modifications of the reaction conditions and substrates [13].

Recent research has also explored the use of photoredox catalysis for the amination of pyrimidine derivatives [14]. This approach utilizes visible light to activate photocatalysts, which then facilitate electron transfer processes that enable the selective introduction of amino groups at desired positions on the pyrimidine ring [14]. The mild conditions and high selectivity of photoredox catalysis make it an attractive option for the synthesis of sensitive compounds like 6-amino-1H-pyrimidin-2-one and its hydrate form [14].

Solvent-Free Synthesis Under Microwave Irradiation

Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds, including 6-amino-1H-pyrimidin-2-one and its hydrate form, by significantly reducing reaction times and improving yields under solvent-free conditions [16]. This environmentally friendly approach aligns with green chemistry principles and offers numerous advantages over conventional heating methods [16] [17].

Solvent-free microwave irradiation techniques for the synthesis of pyrimidine derivatives typically involve the direct mixing of solid reactants without the addition of solvents, followed by exposure to microwave radiation [16]. The absence of solvents not only reduces waste generation but also enhances reaction rates through more efficient energy transfer [16] [18]. In some cases, the reactants themselves may melt during the process, creating a reaction medium that facilitates the transformation [18].

A particularly effective approach for the synthesis of 6-amino-1H-pyrimidin-2-one involves the microwave-assisted condensation of urea derivatives with appropriate reagents under solvent-free conditions [16]. This method has been shown to reduce reaction times from several hours to just a few minutes while maintaining or improving product yields [16] [19]. The rapid heating and specific microwave effects contribute to the enhanced efficiency of these reactions [16].

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation for Pyrimidinone Synthesis

MethodReaction TimeTemperature (°C)Yield (%)Energy ConsumptionReference
Conventional Heating2-6 hours60-9070-85High [16]
Microwave (with solvent)5-10 minutes12080-90Medium [16] [19]
Solvent-Free Microwave3-6 minutes120-15085-95Low [16] [17]
Neat Microwave Reaction2-5 minutes150-18090-95Very Low [18]

Research has demonstrated that microwave-assisted one-pot synthesis of pyrimidine derivatives can be achieved without the need for catalysts, further simplifying the synthetic procedure [17]. For instance, 2-amino-6,7-disubstituted-5-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been successfully synthesized through the condensation of 2,6-diaminopyrimidin-4-one with aldehydes and acyclic 1,3-dicarbonyl compounds under microwave irradiation in glycol [17]. This approach offers advantages such as high yields (89-95%), short reaction times, and simple workup procedures [17].

Another innovative solvent-free approach involves the use of mineral oxides as solid supports for microwave-assisted reactions [18]. In this method, reagents are adsorbed onto the surface of mineral oxides such as alumina, silica gel, clay, or zeolites, and then subjected to microwave irradiation [18]. The solid support not only facilitates the reaction but also simplifies product isolation through simple filtration and washing steps [18].

The synthesis of 6-amino-1H-pyrimidin-2-one;hydrate under microwave conditions can also be achieved through the Knoevenagel condensation followed by Michael addition and cyclization [19]. This approach involves the reaction of aromatic aldehydes, ethyl cyanoacetate, and guanidine in the presence of ethanolic sodium hydroxide solution under microwave radiation [19]. The reaction mixture is typically irradiated at a moderate power level for 7-12 minutes, resulting in significantly improved yields compared to conventional synthesis methods [19].

Recent advancements in microwave technology have enabled the development of continuous-flow microwave reactors, which offer additional advantages for the large-scale synthesis of compounds like 6-amino-1H-pyrimidin-2-one [18]. These systems allow for better control of reaction parameters and facilitate the scale-up of microwave-assisted syntheses from laboratory to industrial scale [18] [19].

Optimization of Hydration/Dehydration Processes

The hydration and dehydration processes of 6-amino-1H-pyrimidin-2-one play crucial roles in determining the stability, solubility, and other physicochemical properties of this compound [21]. Optimizing these processes is essential for controlling the water content and ensuring the desired form of the compound for specific applications [21] [23].

Pyrimidine hydrates, including 6-amino-1H-pyrimidin-2-one;hydrate, are typically formed through the addition of water molecules to the pyrimidine ring or through incorporation of water into the crystal lattice during crystallization [21]. The stability of these hydrates depends on various factors, including temperature, pH, and the presence of other compounds in the system [21]. Research has shown that pyrimidine C6-hydrates produced via UV-irradiation undergo dehydration upon standing, with the rate of dehydration increasing from pH 6.0 to 8.0 [21].

Direct measurements of pyrimidine hydrate stability have revealed that the half-lives for dehydration can range from several hours to days, depending on the specific conditions [21]. For instance, the half-lives for 5,6-dihydro-5-hydroxythymidine and 5,6-dihydro-5-hydroxy-2'-deoxyuridine at pH 7.4 and 37°C are 46.5 and 24.4 hours, respectively [21]. These findings provide valuable insights for optimizing the hydration/dehydration processes of 6-amino-1H-pyrimidin-2-one [21].

Table 4: Factors Affecting Hydration/Dehydration Processes of Pyrimidine Derivatives

FactorEffect on HydrationEffect on DehydrationOptimization StrategyReference
pHIncreased at pH 5-7Accelerated at pH >7Maintain pH 5-6 for stable hydrates [21]
TemperatureEnhanced at lower temperaturesAccelerated at higher temperaturesControl crystallization temperature [21] [23]
HumidityPromotes hydrate formationReduced at high humidityRegulate environmental humidity [25]
DesiccantsInhibits hydrate formationPromotes dehydrationUse calcium chloride for controlled dehydration [22]

The optimization of hydration processes for 6-amino-1H-pyrimidin-2-one involves careful control of crystallization conditions [23]. Slow cooling rates and appropriate solvent systems can promote the formation of stable hydrates with well-defined water content [23]. Conversely, rapid cooling or the use of water-miscible organic solvents may lead to the formation of metastable hydrates or anhydrous forms [23].

Recent research has demonstrated that the presence of specific additives can significantly influence the hydration/dehydration behavior of pyrimidine derivatives [22]. For instance, calcium chloride has been identified as an effective desiccant for controlling water content during reactions involving pyrimidine compounds [22]. In one study, premixing a pyrrolidinol solution with calcium chloride, followed by filtration and use in the reaction, resulted in reduced formation of water-related impurities [22].

The stability of pyrimidine hydrates is also affected by the glass transition temperature (Tg) of the system [25]. Moisture uptake can depress the Tg, potentially leading to changes in the physical state of the compound from glassy to rubbery under certain conditions [25]. This transition can significantly impact the dissolution profile and other properties of the compound [25]. Therefore, understanding and controlling the relationship between moisture content and Tg is crucial for optimizing hydration/dehydration processes [25].

Advanced analytical techniques, including modulated temperature differential scanning calorimetry (mDSC), have been employed to study the effects of moisture on pyrimidine derivatives [25]. These techniques provide valuable insights into the thermal behavior of hydrates and can guide the development of optimized drying protocols [25]. For instance, mDSC has been used to demonstrate that moisture uptake can depress the Tg to conditions used in accelerated stability studies, potentially leading to changes in the physical state of the compound [25].

The thermodynamic stability of 6-amino-1H-pyrimidin-2-one hydrate demonstrates significant pH-dependent behavior, with optimal stability observed under acidic conditions. The compound exhibits its highest stability in the pH range of 1.0-3.0, where it exists predominantly in its protonated form [1]. Under these conditions, degradation rates remain below 0.001 h⁻¹, corresponding to half-lives exceeding 693 hours [1].

In neutral to mildly alkaline conditions (pH 3.0-10.0), the compound maintains moderate stability with degradation rates ranging from 0.002-0.012 h⁻¹ [1]. The transition from acidic to neutral pH results in a mixed ionic state where both protonated and deprotonated species coexist, leading to decreased thermodynamic stability compared to purely acidic conditions [2].

At highly alkaline pH values (10.0-12.0), substantial stability reduction occurs with degradation rates increasing to 0.015-0.025 h⁻¹ and corresponding half-lives decreasing to 28-46 hours [1]. This instability is attributed to the fully deprotonated state of the amino group, which disrupts the internal hydrogen bonding network that contributes to molecular stability [3].

pH RangeStabilityDegradation Rate (h⁻¹)Half-life (hours)Ionic State
1.0-3.0High<0.001>693Protonated
3.0-7.0Moderate0.002-0.005139-347Mixed
7.0-10.0Moderate0.005-0.01258-139Deprotonated
10.0-12.0Decreased0.015-0.02528-46Fully Deprotonated

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility profile of 6-amino-1H-pyrimidin-2-one hydrate follows the general principle of "like dissolves like," with highest solubility observed in polar solvents. In aqueous systems at 25°C, the compound demonstrates moderate solubility at approximately 15 mg/mL [4]. This solubility is primarily driven by hydrogen bonding interactions between the amino and carbonyl groups with water molecules [5].

Among polar protic solvents, methanol exhibits superior solubilizing capacity (12.5 mg/mL) compared to ethanol (8.3 mg/mL), reflecting the inverse relationship between alkyl chain length and hydrogen bonding capability [2]. The polar aprotic solvent dimethyl sulfoxide shows exceptional solubilizing power at 45.2 mg/mL, attributed to its high dielectric constant and ability to solvate both polar and charged species [1].

Non-polar solvents demonstrate minimal solubility, with hexane showing virtually no solubilizing capacity (<0.1 mg/mL) and chloroform exhibiting limited solubility (0.3 mg/mL) [4]. The poor solubility in non-polar media reflects the compound's polar nature and extensive hydrogen bonding network requirements [5].

Solvent SystemSolubility (mg/mL)Polarity IndexTemperature (°C)Classification
Water15.010.225Polar Protic
Methanol12.55.125Polar Protic
Ethanol8.34.325Polar Protic
DMSO45.27.225Polar Aprotic
Acetone2.15.125Polar Aprotic
Hexane<0.10.125Non-Polar
Chloroform0.34.125Non-Polar

Spectroscopic Fingerprints (Fourier Transform Infrared, Raman, Ultraviolet-Visible)

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectrum of 6-amino-1H-pyrimidin-2-one hydrate reveals characteristic absorption bands that provide definitive structural identification. The most prominent absorption occurs at 3350 cm⁻¹, corresponding to the symmetric nitrogen-hydrogen stretching vibration of the amino group [4]. An additional nitrogen-hydrogen stretch appears at 3180 cm⁻¹, representing the asymmetric stretching mode [6].

The carbonyl group exhibits a very strong absorption at 1660 cm⁻¹, consistent with the carbon-oxygen double bond characteristic of pyrimidinone structures [4] [6]. The aromatic carbon-nitrogen stretching vibrations appear at 1584 cm⁻¹ and 1412 cm⁻¹, with the higher frequency band showing stronger intensity due to the conjugated nature of the pyrimidine ring system [7].

Water molecules in the hydrate structure contribute to the broad absorption region between 3200-3600 cm⁻¹, overlapping with the amino group stretches and complicating precise assignment of individual water bands [8]. The bending vibration of water appears as a medium intensity band around 1640 cm⁻¹, often obscured by the strong carbonyl absorption [9].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information, particularly for symmetric modes that may be weak or absent in infrared spectra. The carbonyl stretching vibration appears at 1658 cm⁻¹ in the Raman spectrum, showing strong intensity and excellent correlation with the infrared data [10]. The carbon-nitrogen stretching modes are observed at 1295 cm⁻¹ with medium intensity [11].

The aromatic ring breathing modes, characteristic of pyrimidine derivatives, appear in the 800-1000 cm⁻¹ region, providing additional structural confirmation [10]. These modes are particularly valuable for distinguishing between different pyrimidine isomers and substitution patterns [11].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 6-amino-1H-pyrimidin-2-one hydrate exhibits two primary absorption bands that reflect the electronic transitions of the aromatic pyrimidine system. The principal absorption maximum occurs at 275 nm, attributed to a π-π* transition involving the conjugated aromatic system [12]. This band shows high intensity and is characteristic of pyrimidine derivatives with amino substitution [13].

A secondary, lower intensity absorption appears at 320 nm, corresponding to an n-π* transition involving the lone pair electrons on the nitrogen atoms [12] [13]. This transition is particularly sensitive to solvent effects and pH changes, making it useful for monitoring protonation state and hydrogen bonding interactions [1].

TechniqueWavenumber/WavelengthUnitAssignmentIntensity
FT-IR3350cm⁻¹N-H stretch (amino)Strong
FT-IR3180cm⁻¹N-H stretch (asymmetric)Medium
FT-IR1660cm⁻¹C=O stretchVery Strong
FT-IR1584cm⁻¹C=N stretchStrong
FT-IR1412cm⁻¹C-N stretchMedium
Raman1658cm⁻¹C=O stretchStrong
Raman1295cm⁻¹C-N stretchMedium
UV-Vis275nmπ-π* transitionHigh
UV-Vis320nmn-π* transitionLow

Thermal Decomposition Patterns via Thermogravimetric Analysis-Differential Scanning Calorimetry

The thermal decomposition profile of 6-amino-1H-pyrimidin-2-one hydrate follows a multi-step process characterized by distinct temperature ranges and associated mass losses. The compound remains thermally stable from ambient temperature to approximately 97°C, with no significant mass loss or thermal events observed in this range [8] [14].

Dehydration Process

The first thermal event occurs between 97-120°C, corresponding to the loss of crystal water with an associated mass loss of 13.9% [8] [14]. This dehydration process exhibits an onset temperature of 97°C and reaches maximum rate at 113°C [15]. The dehydration enthalpy is measured at 41.4 kJ/mol, indicating moderately strong water-host interactions [14]. The process follows a diffusion-controlled mechanism, as evidenced by the gradual mass loss profile and temperature dependence [16].

Differential Scanning Calorimetry analysis reveals an endothermic peak corresponding to the dehydration process, with the enthalpy of dehydration consistent with the breaking of hydrogen bonds between water molecules and the pyrimidine framework [15]. The dehydration temperature is significantly influenced by heating rate and atmospheric humidity, with slower heating rates resulting in lower dehydration temperatures [17].

Structural Rearrangement

Following dehydration, a minor thermal event occurs between 120-180°C, characterized by a 2.5% mass loss and an onset temperature of 120°C [18]. This process, peaking at 145°C with an associated enthalpy of 6.2 kJ/mol, corresponds to structural rearrangement of the anhydrous form rather than chemical decomposition [18]. The low enthalpy suggests conformational changes or crystal phase transitions rather than bond breaking [14].

Chemical Decomposition

The primary decomposition process initiates at 180°C and continues through 300°C, resulting in significant mass loss of 45.2% [8]. This process exhibits an onset temperature of 180°C and reaches maximum decomposition rate at 220°C [18]. The associated enthalpy of 125.8 kJ/mol indicates extensive bond breaking and chemical rearrangement [14].

Above 300°C, complete thermal decomposition occurs with total mass loss reaching 89.7% by 400°C [8]. The final decomposition stage shows an onset at 300°C, peaks at 350°C, and requires 245.3 kJ/mol, representing the breakdown of the remaining pyrimidine framework [9].

Temperature Range (°C)ProcessMass Loss (%)Onset Temperature (°C)Peak Temperature (°C)Enthalpy (kJ/mol)
25-97Stable0---
97-120Dehydration13.99711341.4
120-180Structural rearrangement2.51201456.2
180-300Initial decomposition45.2180220125.8
300-400Complete decomposition89.7300350245.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

129.053826475 g/mol

Monoisotopic Mass

129.053826475 g/mol

Heavy Atom Count

9

UNII

RH42LT5NBV

Dates

Last modified: 08-10-2024

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